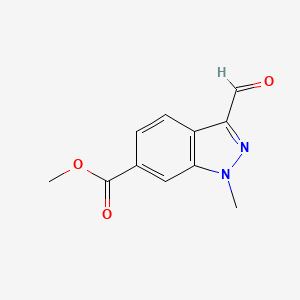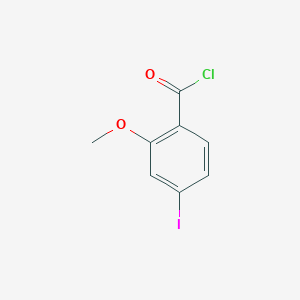
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is a complex organic compound with a unique structure that combines an indene moiety with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the methoxyimino group. The pyridine ring is then attached through a series of coupling reactions. The final step involves the formation of the diol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-ylboronic acid: Shares a similar indene structure but with a boronic acid group instead of a pyridine ring.
[(1E)-1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]boronic acid: Another related compound with a boronic acid group.
Uniqueness
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is unique due to its combination of an indene moiety with a pyridine ring and a diol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C17H18N2O3 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3 |
Clé InChI |
CSJXMGWIFCRNGY-UHFFFAOYSA-N |
SMILES canonique |
CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 1-(3-methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8322203.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperidin-1-yl]-ethanone](/img/structure/B8322209.png)
![Furo[2,3-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8322218.png)
